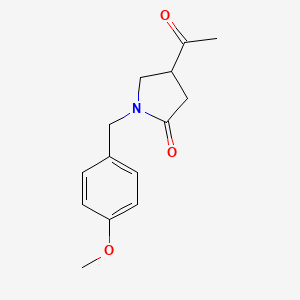![molecular formula C10H19N2O5P B8264566 (E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)
(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate” is known as carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis. Carbonyldiimidazole is particularly valued for its ability to facilitate the formation of amides, esters, and peptides. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole is typically synthesized by the reaction of phosgene with imidazole. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
COCl2+2C3H4N2→C7H6N4O+2HCl
Industrial Production Methods
In industrial settings, carbonyldiimidazole is produced in large quantities using a continuous flow process. This method ensures a consistent supply of the reagent and minimizes the risks associated with handling phosgene. The reaction is typically carried out in a sealed reactor to contain the toxic gases and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole-2-carboxylic acid.
Reduction: It can be reduced to form imidazole.
Substitution: It readily undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in the synthesis of peptides and esters.
Biology: It is used in the modification of proteins and nucleic acids.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
Carbonyldiimidazole acts as a dehydrating agent, facilitating the formation of amide and ester bonds. The mechanism involves the activation of the carboxyl group, making it more susceptible to nucleophilic attack. The molecular targets include carboxylic acids and nucleophiles such as amines and alcohols. The pathways involved include the formation of an intermediate imidazolide, which then reacts with the nucleophile to form the desired product.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis.
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: A water-soluble coupling reagent used in bioconjugation.
Uniqueness
Carbonyldiimidazole is unique in its ability to form stable intermediates, which makes it highly efficient in promoting the formation of amide and ester bonds. Unlike other coupling reagents, it does not produce urea by-products, which can complicate purification processes.
Properties
IUPAC Name |
(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2O5P/c1-6-15-18(14,16-7-2)8(12-11)9(13)17-10(3,4)5/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZONDNAKVWAKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=C([O-])OC(C)(C)C)[N+]#N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C(\[O-])/OC(C)(C)C)/[N+]#N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
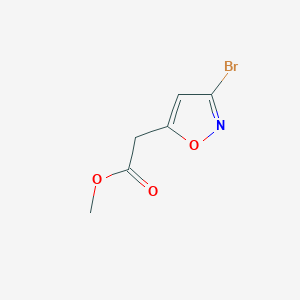
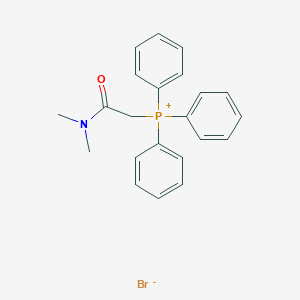
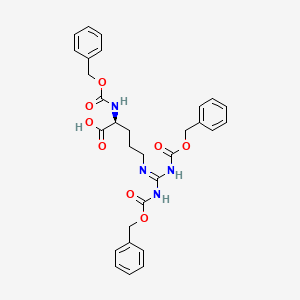
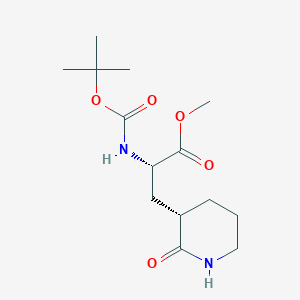
![2-[4-(2-METHOXYPROPAN-2-YL)-[2,2-BIPYRIDIN]-4-YL]PROPAN-2-OL](/img/structure/B8264515.png)







